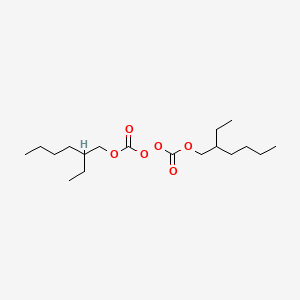

Peroxydicarbonic acid, bis(2-ethylhexyl) ester

Descripción general

Descripción

Peroxydicarbonic acid, bis(2-ethylhexyl) ester:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of peroxydicarbonic acid, bis(2-ethylhexyl) ester involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of sodium hydroxide to yield the final product . The reaction conditions typically involve maintaining a low temperature (around 10°C) to prevent decomposition and ensure a high yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is often diluted with solvents like toluene or xylene to stabilize it and facilitate handling .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: The compound can oxidize various substrates in the presence of heat or light. Common reagents include organic substrates like alkenes and alkynes[][1].

Decomposition: The compound decomposes upon heating or exposure to light, releasing free radicals that can initiate polymerization reactions[][1].

Major Products:

Oxidation Products: Depending on the substrate, the oxidation reactions can yield alcohols, ketones, or carboxylic acids[][1].

Decomposition Products: The decomposition of peroxydicarbonic acid, bis(2-ethylhexyl) ester typically produces carbon dioxide, water, and 2-ethylhexanol[][1].

Aplicaciones Científicas De Investigación

Peroxydicarbonic acid, bis(2-ethylhexyl) ester, also known as bis(2-ethylhexyl) peroxydicarbonate (EHP), is a chemical compound with several industrial applications. It is essential to note that this compound is temperature-sensitive and can violently decompose above a specific control temperature .

Preparation Method of Bis(2-ethylhexyl) Peroxydicarbonate

The preparation method of bis(2-ethylhexyl) peroxydicarbonate involves several steps :

- Reacting hydrogen peroxide (27% mass fraction), ionic membrane caustic soda liquid (32% mass fraction), and chloro-ester under normal temperature and pressure with stirring for 60 minutes .

- Stopping the stirring after the reaction and allowing the mixture to settle for 20-40 minutes to allow for layering and separation of the oil and water phases. The oil phase is then collected .

- Washing the collected oil with saline water to obtain a crude product of bis(2-ethylhexyl) peroxydicarbonate .

- Freezing the crude product to obtain the finished product of bis(2-ethylhexyl) peroxydicarbonate with a specific concentration .

The use of ionic membrane caustic soda liquid with a mass fraction of 32% replaces solid caustic soda, which reduces impurities and lowers the cost .

Other Diesters

Mecanismo De Acción

Mechanism:

Molecular Targets and Pathways:

Polymerization: The free radicals generated target monomer molecules, leading to the formation of polymer chains[][1].

Oxidation: The free radicals oxidize organic substrates, resulting in the formation of various oxidation products[][1].

Comparación Con Compuestos Similares

Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator and oxidizing agent[][1].

Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator[][1].

Actividad Biológica

Peroxydicarbonic acid, bis(2-ethylhexyl) ester, commonly referred to as DEHP (di(2-ethylhexyl) phthalate), is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields.

- Chemical Formula : C18H34O6

- Molecular Weight : 342.47 g/mol

- Physical State : Liquid

- Stability : Sensitive to temperature; decomposes violently at elevated temperatures .

This compound acts primarily through its metabolites, particularly monoethylhexyl phthalate (MEHP). MEHP is known to induce peroxisome proliferation by activating peroxisome proliferator-activated receptors (PPARs). This activation leads to increased production of hydrogen peroxide and enhances cell proliferation, which can result in hepatotoxic and carcinogenic effects .

1. Toxicity Profile

The toxicity of DEHP has been extensively studied. It exhibits various adverse effects on different organ systems:

- Hepatic Effects : Studies indicate that DEHP can lead to liver enlargement and peroxisome proliferation. The no observed adverse effect level (NOAEL) for liver tumors has been established at 95 mg/kg body weight per day in rodent studies .

- Reproductive Toxicity : DEHP has been shown to cause testicular atrophy and decrease sperm quality in male rodents. The compound disrupts normal testosterone levels during critical developmental stages .

- Kidney Effects : Repeated exposure can result in kidney weight increases and chronic nephropathy .

2. Antibacterial Activity

Research indicates that derivatives of DEHP possess antibacterial properties. A study highlighted the effectiveness of bis(2-ethylhexyl) phthalate against various bacterial strains, demonstrating significant microbicidal activity against pathogens like Prevotella and Fusobacterium nucleatum, while showing resistance in Lactobacillus acidophilus .

3. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of DEHP on cancer cell lines. In vitro assays demonstrated that DEHP exhibits selective cytotoxicity towards human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating lower toxicity towards normal fibroblast (NIH 3T3) and keratinocyte (HaCaT) cells . The results suggest potential therapeutic applications in oncology, particularly as a selective agent against malignant cells.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats exposed to DEHP revealed significant liver damage characterized by increased liver weights and peroxisome proliferation. The research established a clear dose-response relationship between DEHP exposure and the incidence of liver tumors, reinforcing concerns about its carcinogenic potential in humans .

Case Study 2: Antibacterial Efficacy

In a clinical trial assessing the antibacterial efficacy of DEHP derivatives in oral health products, researchers found that treatments containing these compounds altered the composition of oral microbiota favorably while inhibiting pathogenic bacteria associated with periodontitis . This shift suggests potential applications in dental care formulations.

Summary of Findings

| Biological Activity | Observations | Implications |

|---|---|---|

| Hepatic Toxicity | Liver enlargement; carcinogenic potential | Risk assessment for human exposure |

| Reproductive Toxicity | Testicular atrophy; decreased sperm quality | Concerns for male reproductive health |

| Antibacterial | Effective against specific pathogens | Potential use in antimicrobial treatments |

| Cytotoxicity | Selective toxicity towards cancer cells | Investigative therapeutic applications |

Propiedades

IUPAC Name |

2-ethylhexoxycarbonyloxy 2-ethylhexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-5-9-11-15(7-3)13-21-17(19)23-24-18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACVGCNKGYYQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)OOC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027778 | |

| Record name | Peroxydicarbonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a solvent slurry., Liquid | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16111-62-9 | |

| Record name | DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16111-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016111629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxydicarbonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.